![molecular formula C14H10Cl2F3NO2S B1450650 2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2197054-61-6](/img/structure/B1450650.png)

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide

Overview

Description

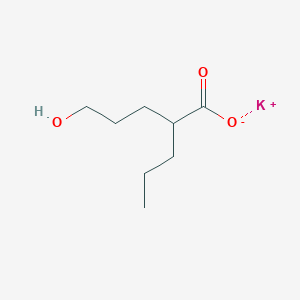

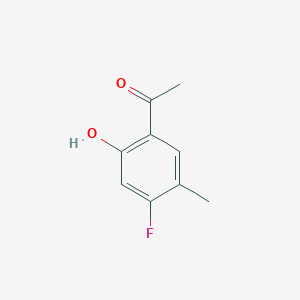

“2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C14H10Cl2F3NO2S and a molecular weight of 384.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” consists of a benzenesulfonamide core with two chlorine atoms and a [2-methyl-3-(trifluoromethyl)phenyl] group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” include a molecular weight of 384.20 . Further specific properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Pesticide Production

This compound is a key ingredient in the production of Fipronil , a super-effective and safe pesticide . Fipronil is a heavily substituted pyrazole-based heterocycle, known for its broad bioactive spectrum, making it effective for both animals and plants .

Crop Protection

Fipronil, derived from this compound, is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips . It is widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .

Lawn Care and Pest Control

Fipronil is also registered for use by lawn care and pest control operators to treat golf courses and food-handling establishments .

Synthesis of Derivatives

Various synthetic analogs of Fipronil have been created to examine its bioactivity . A key step involved in the synthesis of Fipronil is the oxidation of sulfur into sulfoxide .

Antimicrobial Activity

Schiff bases derived from this compound have shown promising antimicrobial activity .

Antitumor and Cytotoxic Activity

Thiazole derivatives, which can be synthesized from this compound, have shown antitumor and cytotoxic activity .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds through a palladium-catalyzed process .

Biochemical Pathways

Similar compounds have been known to participate in various biological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound is stable at room temperature .

properties

IUPAC Name |

2,4-dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F3NO2S/c1-8-10(14(17,18)19)3-2-4-12(8)20-23(21,22)13-6-5-9(15)7-11(13)16/h2-7,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGGHDLANVEQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)

![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)